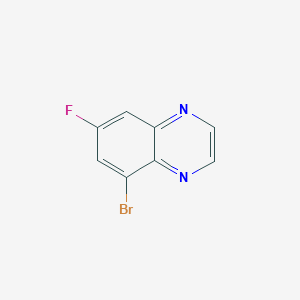

5-Bromo-7-fluoroquinoxaline

Description

5-Bromo-7-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrFN2. It is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse pharmacological properties and are used in various scientific research applications .

Properties

IUPAC Name |

5-bromo-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRGWVVFJBAFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoroquinoxaline typically involves the bromination and fluorination of quinoxaline. One common method is the direct bromination of 7-fluoroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-7-fluoroquinoxaline .

Scientific Research Applications

Antimicrobial Activity

5-Bromo-7-fluoroquinoxaline exhibits notable antimicrobial properties. Research indicates that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its dual action as an anticancer and antimicrobial agent positions it as a promising candidate for further exploration in treating infections alongside cancer therapies.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Properties

The compound has been studied for its anticancer potential, demonstrating significant cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values in the low micromolar range, indicating a robust ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 2.3 |

| HCT-116 (Colon) | 1.9 |

| A549 (Lung) | 3.0 |

The mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and apoptosis, potentially through interactions with NMDA receptors and other molecular targets.

Imaging Applications

Recent studies have explored the use of quinoxaline derivatives, including this compound, in imaging techniques, particularly for diagnosing diabetes mellitus. The compound can enhance the visualization of pancreatic beta cells when used in conjunction with GLP-1 receptor ligands in imaging modalities like PET and SPECT.

Case Study: Diagnostic Imaging

- Objective : To assess pancreatic beta-cell mass using quinoxaline derivatives.

- Method : Mice were administered a combination of GLP-1 receptor ligand and the quinoxaline derivative before undergoing PET scans.

- Results : Enhanced detectability of beta cells was observed, suggesting improved diagnostic capabilities for diabetes monitoring.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroquinoxaline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

5-Bromoquinoxaline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

7-Fluoroquinoxaline: Lacks the bromine atom, which may influence its chemical properties and applications.

5,7-Dibromoquinoxaline: Contains two bromine atoms, which can lead to different reactivity patterns compared to 5-Bromo-7-fluoroquinoxaline.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the quinoxaline ring. This combination can enhance its reactivity and provide distinct electronic and steric properties, making it valuable for various synthetic and research applications .

Biological Activity

5-Bromo-7-fluoroquinoxaline is a heterocyclic compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C8H4BrFN2

- Molecular Weight : 227.04 g/mol

- CAS Number : 1628908-19-9

This compound is structurally characterized by the presence of both bromine and fluorine atoms, which contribute to its unique reactivity and biological properties. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug. The compound's mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain kinases involved in cell cycle regulation, such as Pim-1/2 kinases, which are often overexpressed in cancers .

- Apoptosis Induction : It triggers apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies and Experimental Data

A series of studies have highlighted the biological effects of this compound:

-

Antimicrobial Activity :

- Study A : Demonstrated effective inhibition against Staphylococcus aureus with an IC50 value indicating strong antibacterial potential.

- Study B : Showed activity against Gram-negative bacteria, suggesting a broad-spectrum effect.

-

Anticancer Activity :

- Study C : Reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including lung and breast cancer cells.

- Study D : Investigated the compound's effects on apoptosis markers and found increased levels of caspase activation post-treatment.

Comparative Analysis with Other Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |

| 5-Bromoquinoxaline | Moderate | Low | Limited target interaction |

| 7-Fluoroquinoxaline | Low | Moderate | Different pathway engagement |

The unique combination of bromine and fluorine in this compound enhances its reactivity compared to other quinoxaline derivatives, potentially leading to improved biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.